Thiamine Sulfate

説明

Thiamine, also known as thiamin or vitamin B1, is a vitamin found in food and used as a dietary supplement . It helps to turn food into energy and to keep the nervous system healthy . Thiamine has antioxidant, erythropoietic, cognition-and mood-modulatory, antiatherosclerotic, putative ergogenic, and detoxification activities .

Synthesis Analysis

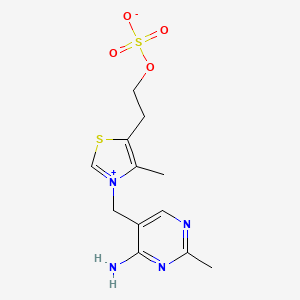

Thiamine can be synthesized by adding thiothiamine into water for several times, and adding hydrogen peroxide after adding thiothiamine each time until the solution is colorless . Analytical methods based on the chemistry of thiamine take advantage of its cationic charge via ion exchange for isolation and separation techniques .Molecular Structure Analysis

Thiamine’s chemical structure consists of an aminopyrimidine and a thiazolium ring linked by a methylene bridge . The thiazole is substituted with methyl and hydroxyethyl side chains .Chemical Reactions Analysis

Thiamine is visible in the UV range, its relatively common wavelength for absorbance (λ max = 242 nm) and low extinction coefficient do not lend to specific or sensitive analyses . Hence, most commonly, thiamine is converted to thiochrome prior to measurement . This product of oxidation is highly fluorescent with excitation and emission wavelengths of 360 nm and 450 nm, respectively .Physical And Chemical Properties Analysis

Thiamine is highly water soluble . Its chemical structure consists of an aminopyrimidine and a thiazolium ring linked by a methylene bridge . The thiazole is substituted with methyl and hydroxyethyl side chains .科学的研究の応用

Improving Survival of Microorganisms under Stress

Thiamine Sulfate has been found to improve the survival of certain microorganisms under stress conditions . For instance, the growth of Wickerhamomyces anomalus under ethanol stress was improved with the application of exogenous thiamine . This suggests that thiamine could be used to enhance the resilience of microorganisms in various industrial applications, such as fermentation processes.

Regulation of Metabolic Processes

Thiamine plays a crucial role in various metabolic processes. It has been observed that the application of exogenous thiamine significantly enriched processes such as ABC transporters process, glycerophospholipid metabolism, purine metabolism, and one carbon pool via folate and sulfur relay system . This indicates that thiamine could be used to manipulate these metabolic processes for various research and industrial purposes.

Neuroprotection in Neurodegenerative Diseases

Thiamine has been found to have beneficial effects in rodent models of neurodegeneration and in human clinical studies . The synthetic thiamine prodrug, the thioester benfotiamine (BFT), has been extensively studied and has shown to improve cognitive outcomes in patients with mild Alzheimer’s disease . This suggests that thiamine could be used in the treatment of neurodegenerative diseases.

Antioxidant and Anti-inflammatory Properties

Thiamine has been found to have antioxidant and anti-inflammatory properties . These properties seem to be mediated by a mechanism independent of the coenzyme function of ThDP . This suggests that thiamine could be used in the treatment of conditions characterized by oxidative stress and inflammation.

Energy Metabolism in the Brain

Thiamine is essential for the brain due to its role in glucose and energy metabolism . This suggests that thiamine could be used to enhance brain function and treat conditions characterized by impaired energy metabolism in the brain.

Improving Plant Tolerance to Abiotic Stress

Thiamine has been found to improve plant tolerance and resistance to different types of stress . This suggests that thiamine could be used to enhance the resilience of plants in agriculture and horticulture.

作用機序

Target of Action

Thiamine, also known as vitamin B1, plays a key role in intracellular glucose metabolism . It is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . Thiamine is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . Once absorbed, the vitamin is concentrated in muscle tissue .

Mode of Action

Thiamine can act through both coenzyme and non-coenzyme mechanisms . The well-known facilitation of acetylcholinergic neurotransmission upon the thiamine and acetylcholine co-release into the synaptic cleft has been supported by the discovery of thiamine triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn, and thiamine interaction with the TAS2R1 receptor .

Biochemical Pathways

Thiamine is a critical and rate-limiting cofactor for multiple enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids

Safety and Hazards

特性

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S2/c1-8-11(3-4-20-22(17,18)19)21-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXANYXRZRNXGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856129 | |

| Record name | 2-{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiamine Sulfate | |

CAS RN |

2380-61-2 | |

| Record name | Thiamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL3N23PNS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is thiamine sulfate a common ingredient in plant tissue culture media?

A: Thiamine sulfate is a crucial component of plant tissue culture media as it acts as a precursor for thiamine pyrophosphate (TPP), a coenzyme essential for carbohydrate metabolism. [, , ] TPP is vital for several enzymatic reactions, including the citric acid cycle and the pentose phosphate pathway, which are crucial for energy production and biosynthesis in plant cells. Therefore, thiamine sulfate supplementation supports cell growth, division, and differentiation in vitro.

Q2: How does the concentration of thiamine sulfate in the culture medium impact plant development?

A: While the provided research articles do not directly compare different concentrations of thiamine sulfate, they highlight its inclusion as a standard component in their formulations. [, , ] This suggests that an optimal concentration exists for supporting plant growth and development. Further research is needed to determine the precise concentration range for specific plant species and developmental stages.

Q3: Can thiamine sulfate influence the germination rate and growth of plant embryos in culture?

A: Yes, the research indicates that media containing thiamine sulfate can positively impact seed germination and embryo development. For instance, in studies on Bletilla striata (an orchid species), a medium containing thiamine sulfate demonstrated improved germination rates and faster pseudobulb formation compared to control groups. [, ] This suggests that thiamine sulfate plays a role in promoting early developmental processes in vitro.

Q4: Are there any known stability concerns regarding thiamine sulfate in plant tissue culture media?

A: While the provided research does not directly address the stability of thiamine sulfate in the specific media formulations, it is known that thiamine can be susceptible to degradation under certain conditions, such as high temperatures or alkaline pH. [] Researchers should consider the potential for degradation and adjust media preparation and storage accordingly.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)

![Ochratoxin B-[d5]](/img/structure/B583418.png)

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)

![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)